molecular formula C15H24F3NOSi B12316222 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one

2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one

Cat. No.: B12316222
M. Wt: 319.44 g/mol
InChI Key: NDWKCTCUEMITEU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is a chemical compound with the molecular formula C15H24F3NOSi and a molecular weight of 319.44 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a silyl group, and a pyrrole ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one involves multiple steps. One common method includes the reaction of a trifluoroacetyl compound with a silylated pyrrole derivative under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,2,2-Trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.

Scientific Research Applications

2,2,2-Trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The silyl group can provide steric protection, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of trifluoromethyl, silyl, and pyrrole groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H24F3NOSi

Molecular Weight

319.44 g/mol

IUPAC Name

2,2,2-trifluoro-1-[1-tri(propan-2-yl)silylpyrrol-3-yl]ethanone

InChI

InChI=1S/C15H24F3NOSi/c1-10(2)21(11(3)4,12(5)6)19-8-7-13(9-19)14(20)15(16,17)18/h7-12H,1-6H3

InChI Key

NDWKCTCUEMITEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C(=O)C(F)(F)F

Origin of Product

United States

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